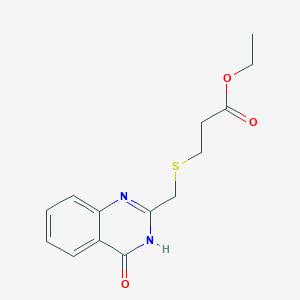

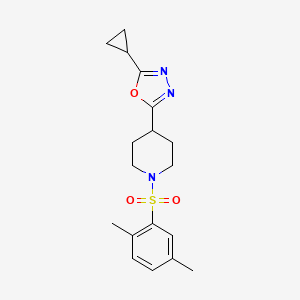

![molecular formula C9H6BrNO3 B2464710 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 258508-82-6](/img/structure/B2464710.png)

6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione” belong to a class of organic compounds known as benzoxazines . Benzoxazines are compounds containing a benzene fused to an oxazine ring (a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) .

Molecular Structure Analysis

Benzoxazines, like “this compound”, are heterocyclic compounds. They have a benzene ring fused to an oxazine ring. The presence of the bromo and methyl groups would likely affect the physical and chemical properties of the compound .Chemical Reactions Analysis

Benzoxazines are known to undergo a ring-opening polymerization reaction when heated . This reaction is often used to produce high-performance polymers .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the structure of the compound. For example, the presence of the bromo and methyl groups could affect the compound’s reactivity, polarity, and solubility .Applications De Recherche Scientifique

Heterocyclic Transformations

- Singh, Aggarwal, and Kumar (1992) reported on the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to 6-substituted 5-acetyluracils and other derivatives under phase-transfer catalytic conditions, highlighting the compound's potential in synthesizing complex heterocyclic structures (Singh, Aggarwal, & Kumar, 1992).

Synthesis of Pyrrolo-Triazines

- Traynor and Wibberley (1974) demonstrated the synthesis of pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones from reactions involving 6-methyl-1,3,5-triazine-2,4(1H,3H)-diones, providing insights into novel synthetic pathways for related compounds (Traynor & Wibberley, 1974).

Building Blocks for Heterocyclic Structures

- Bogdanov and Mironov (2016) highlighted the role of 1H-benzo[d][1,3]oxazine-2,4-dione derivatives as building blocks for the synthesis of various nitrogen-containing heterocyclic structures, including quinazolines and benzodiazepines (Bogdanov & Mironov, 2016).

Synthesis of Azolinked 4H-benzo[d][1,3]oxazine-2,4-diones

- Nikpassand, Fekri, and Pourahmad (2018) developed a one-pot synthesis method for azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones, showcasing the compound's applicability in green chemistry and its efficient synthesis using novel catalysts (Nikpassand, Fekri, & Pourahmad, 2018).

Potential Antituberculotics

- Waisser, Kubicová, Klimešová, and Odlerová (1993) explored derivatives of 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione as potential antituberculotics, indicating its significance in developing new treatments for tuberculosis (Waisser, Kubicová, Klimešová, & Odlerová, 1993).

Orientations Futures

The study of benzoxazines is an active area of research due to their potential applications in the production of high-performance polymers . Future research on “6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione” and similar compounds could provide valuable insights into their properties and potential applications.

Propriétés

IUPAC Name |

6-bromo-5-methyl-1H-3,1-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-4-5(10)2-3-6-7(4)8(12)14-9(13)11-6/h2-3H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPSCUJQCONCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)OC(=O)N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

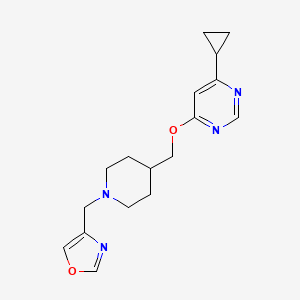

![5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2464630.png)

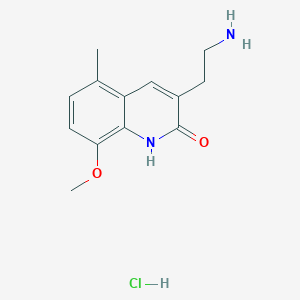

![9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2464633.png)

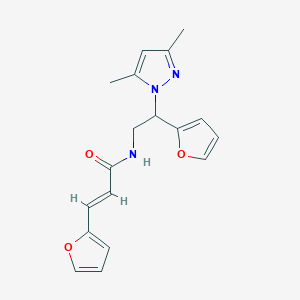

![3-phenyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464634.png)

![10-methyl-3-phenethyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2464637.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)

![3-(4-Chlorophenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2464646.png)